molecular formula C12H15NO5S B2819990 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid CAS No. 757192-77-1

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B2819990
CAS No.: 757192-77-1
M. Wt: 285.31
InChI Key: QYJIZVUMMYPPQY-UHFFFAOYSA-N
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Description

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative featuring a butanoic acid backbone substituted at the 4-position with a sulfonamide group linked to a 4-acetylphenyl moiety. The acetyl group (COCH₃) on the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties and hydrogen-bonding capacity.

Properties

IUPAC Name

4-[(4-acetylphenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9(14)10-4-6-11(7-5-10)19(17,18)13-8-2-3-12(15)16/h4-7,13H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJIZVUMMYPPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reaction Mechanisms

The compound can undergo several chemical reactions:

  • Oxidation: Can yield sulfonic acids or oxidized derivatives.
  • Reduction: The sulfonyl group can be converted to sulfides or thiols.
  • Substitution: The acetyl group can be replaced by various nucleophiles under basic conditions.

Chemistry

In organic synthesis, 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid serves as a reagent and building block for more complex molecules. Its ability to participate in various chemical reactions makes it a versatile tool in synthetic chemistry.

Biology

The compound is utilized in studying enzyme mechanisms and protein interactions. Its structural components allow it to interact with specific enzymes or receptors, potentially modulating their activity. This property is particularly valuable in drug design and development, where understanding protein-ligand interactions is crucial.

Pharmaceutical Industry

Due to its sulfonamide group, the compound has potential applications as an intermediate in the synthesis of pharmaceuticals. It may contribute to the development of new drugs targeting specific biological pathways, especially those involving enzyme inhibition .

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of sulfonamides, including compounds similar to this compound, exhibit inhibitory effects on various proteases. These findings suggest its potential role in developing therapeutic agents for conditions like cancer .

Case Study 2: Drug Development

In studies focused on anticancer activity, compounds related to this compound have been explored for their ability to reactivate tumor suppressor pathways. These investigations highlight the compound's relevance in creating selective treatments that minimize damage to healthy cells while targeting cancerous tissues .

Mechanism of Action

The mechanism of action of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Fluorine’s electronegativity in the 4-fluorophenyl analog may improve metabolic stability and membrane permeability .

Biological Activity: Methyl-substituted analogs exhibit notable antimicrobial activity against Gram-positive bacteria, with MIC values as low as 3.9 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Steric and Polar Effects :

  • Bulky substituents like methylsulfonyl (SO₂CH₃) in the chlorophenyl derivative increase molecular weight and polarity, likely reducing membrane permeability .

Pharmacological Implications

  • Antimicrobial Activity : Sulfonamide derivatives with hydrophobic substituents (e.g., methyl) show enhanced penetration into bacterial membranes, while polar groups (e.g., acetyl) may improve target specificity .
  • Antitubercular Potential: Sulfonamides inhibit dihydropteroate synthase (DHPS) in Mycobacterium tuberculosis; the acetyl group’s electronic effects could modulate enzyme binding .

Biological Activity

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, also known as a sulfonamide derivative, is a compound of interest due to its potential biological activities, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 299.34 g/mol

This compound contains a sulfonamide group, which is known for its pharmacological significance, particularly in antibacterial activity.

Antibacterial Activity

Studies have shown that sulfonamide derivatives exhibit varying degrees of antibacterial activity. For instance, compounds similar to this compound have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate to Strong
Bacillus subtilisModerate

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has shown strong inhibitory effects against urease and acetylcholinesterase (AChE), which are important targets in treating various diseases. The following table summarizes the IC50 values for enzyme inhibition:

EnzymeIC50 Value (µM)Reference
Urease2.14 - 6.28
Acetylcholinesterase1.13 - 6.28

These findings suggest that the compound could be developed as a therapeutic agent for conditions requiring enzyme modulation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with target proteins involved in disease pathways. These studies reveal strong binding interactions with amino acids critical for enzyme function . Such interactions are essential for understanding the compound's potential therapeutic applications.

Pharmacological Investigations

A comprehensive pharmacological investigation revealed that compounds with similar structures exhibited a broad spectrum of biological activities, including anti-inflammatory and hypoglycemic effects . These findings support the hypothesis that this compound may also possess similar multifaceted biological roles.

Q & A

Q. What are the optimal synthetic routes for 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves reacting 4-acetylbenzenesulfonyl chloride with γ-aminobutyric acid (GABA) derivatives under basic conditions (e.g., triethylamine). Key steps include:

  • Sulfonamide formation : Ensure stoichiometric control to avoid over-sulfonation.
  • pH optimization : Maintain a pH of 8–9 to facilitate nucleophilic substitution while minimizing hydrolysis of the sulfonyl chloride.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC (Rf ≈ 0.3–0.4 in 1:1 ethyl acetate/hexane) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • NMR : Confirm the acetyl group (¹H NMR: δ 2.6 ppm, singlet for CH₃; ¹³C NMR: δ 208 ppm for carbonyl).
  • IR : Identify sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹).
  • Mass spectrometry : ESI-MS should show [M-H]⁻ at m/z 298.3 (C₁₃H₁₅NO₅S⁻) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

  • Enzyme inhibition : Use fluorogenic substrates in assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • Cellular uptake : Radiolabel the compound and measure accumulation in cell lines (e.g., HEK293) via scintillation counting.
  • Cytotoxicity : Employ MTT assays in cancer cell lines (IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Structural analogs : Compare activity across analogs (e.g., 4-methylphenyl vs. 4-acetylphenyl substituents) to isolate electronic/steric effects.
  • Assay standardization : Control for variables like buffer pH (sulfonamide pKa ~10–11) and co-solvents (DMSO ≤0.1% v/v).
  • Meta-analysis : Use PubChem BioAssay data to identify trends in IC₅₀ values across studies .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., PDB: 1CA2 for carbonic anhydrase).
  • MD simulations : Analyze stability of ligand-receptor complexes in GROMACS (20 ns runs, AMBER force field).
  • QSAR modeling : Train models on sulfonamide datasets to predict logP and bioavailability .

Q. How can the compound’s potential as a prodrug be evaluated in pharmacokinetic studies?

  • Hydrolysis kinetics : Incubate with plasma esterases and quantify parent compound vs. metabolites via LC-MS.
  • Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp) and predict intestinal absorption.
  • In vivo profiling : Administer radiolabeled compound to rodents and track distribution via PET/CT .

Q. What advanced separation techniques are recommended for isolating diastereomers or impurities in scaled-up synthesis?

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 85:15) with UV detection at 254 nm.
  • Crystallography : Resolve enantiomers via co-crystallization with chiral auxiliaries (e.g., L-proline).
  • Ion-exchange chromatography : Separate carboxylic acid derivatives on Dowex 50WX4 resin .

Q. How can researchers design experiments to probe the compound’s role in modulating membrane permeability in drug delivery systems?

  • Liposome studies : Incorporate the compound into DPPC liposomes and measure calcein release via fluorescence.
  • PAMPA assay : Quantify passive diffusion across artificial membranes at pH 5.0 and 7.4.
  • Electrophysiology : Use patch-clamp to assess ion channel interactions in transfected cells .

Q. Methodological Notes

  • Contradictory data : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
  • Toxicity screening : Prioritize EPA DSSTox data (DTXSID series) for hazard assessment .
  • Synthetic scalability : Optimize flow chemistry setups to reduce reaction times and improve safety for nitro intermediates .

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